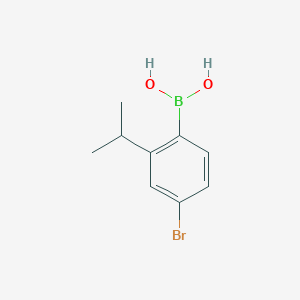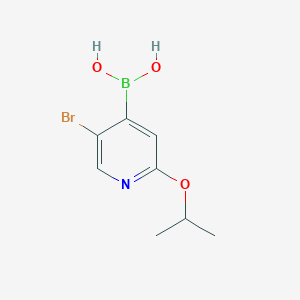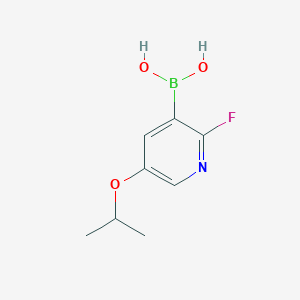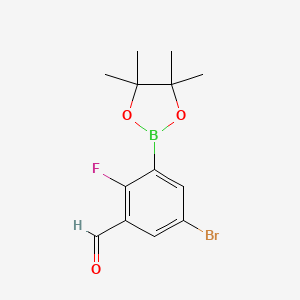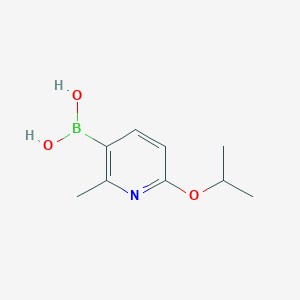
6-Isopropoxy-2-methylpyridine-3-boronic acid
Vue d'ensemble
Description
6-Isopropoxy-2-methylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1451391-02-8 . It has a molecular weight of 195.03 and its IUPAC name is (6-isopropoxy-2-methylpyridin-3-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Boronic Acid Drugs Development
Research on boronic acids, including 6-Isopropoxy-2-methylpyridine-3-boronic acid, has surged in the past two decades, particularly in synthetic development, materials science, and drug discovery. The incorporation of boronic acids into medicinal chemistry has steadily increased, with several boronic acid drugs approved by regulatory agencies and others in clinical trials. Boronic acids offer desirable properties, potentially enhancing drug potency and improving pharmacokinetics. This review explores the discovery processes of boronic acid drugs, starting with boron's role in natural products and current drugs, followed by an investigation into the rationale for boronic acid incorporation and the synthetic developments that facilitate their addition to organic compounds. The assembled knowledge aims to encourage medicinal chemists to consider the benefits of boronic acids in future drug discovery endeavors (Plescia & Moitessier, 2020).
Boronic Acid Sensors
Boronic acids, including this compound, can reversibly and covalently bind to Lewis bases and polyols, leading to the development of numerous chemical sensors for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more. However, the binding mechanism between boronic acids and analytes is not entirely clear, posing a challenge in discovering sensors with high affinity and selectivity. This review summarizes boronic acid sensors with two recognition sites, including diboronic acid sensors and monoboronic acid sensors with another group or binding moiety. Double recognition sites working synergistically can significantly improve the binding affinity and selectivity of sensors. This review may assist researchers in understanding the binding rules and developing ideal boronic acid-based sensors (Bian et al., 2019).
Boron Removal in Seawater Desalination
The advancement of seawater desalination applications using membrane technology has reignited concerns about boron in drinking water. This review provides a comprehensive summary of current knowledge on boron removal by reverse osmosis (RO) and nanofiltration (NF) membranes in seawater desalination applications. The speciation of boric acid and its relationship to boron rejection by NF/RO membranes are explored. The review also covers key factors governing boron transport in NF/RO filtration processes and highlights the need for further research to improve boron removal efficiency in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).
Scientific Research Applications of this compound
This compound (IPMPBA) is a compound that has drawn attention in various scientific research domains due to its unique chemical structure. This compound is part of the broader class of boronic acids, which are known for their versatile applications in organic synthesis, material science, and medicinal chemistry. Below are the key areas of scientific research where IPMPBA and related compounds have been applied.
Boronic Acids in Drug Discovery
Boronic acids, including compounds similar to IPMPBA, play a pivotal role in the realm of drug discovery. Their ability to form reversible covalent bonds with diols and other Lewis bases makes them invaluable in the design of enzyme inhibitors, particularly proteasome inhibitors. This characteristic has been exploited in the development of anticancer agents, showcasing the potential of boronic acid derivatives in therapeutic applications (Plescia & Moitessier, 2020).
Boronic Acids in Photocatalysis
Boronic acids and their derivatives, akin to IPMPBA, are being explored for their photocatalytic properties. The unique electronic structure of boronic acids enables them to participate in photocatalytic reactions, offering a sustainable approach to environmental remediation and organic synthesis. This application highlights the environmental significance of boronic acid compounds in purifying water and air through light-driven processes (Tu et al., 2010).
Boronic Acids in Chemical Sensing
The selective binding of boronic acids to diols and other functional groups has been harnessed in the development of chemical sensors. These sensors are capable of detecting sugars, pH changes, and other analytes, making them useful tools in diagnostic applications and environmental monitoring. The versatility of boronic acids in sensor design underscores their importance in analytical chemistry and biotechnology (Bian et al., 2019).
Safety and Hazards
The safety information for 6-Isopropoxy-2-methylpyridine-3-boronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 6-Isopropoxy-2-methylpyridine-3-boronic acid are not mentioned in the sources, boronic acids and their derivatives are of significant interest in various fields, including medicinal chemistry, due to their unique chemical properties . They are used as building blocks in the synthesis of various complex molecules . Therefore, the development of new synthetic methods and applications of this compound could be a potential area of future research.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
6-Isopropoxy-2-methylpyridine-3-boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation . This is followed by a reaction with an electrophilic organic group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The result of the action of this compound would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as reaction temperature and time . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
6-Isopropoxy-2-methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable when stored at 2-8°C . Its effects on cellular function may change over time due to degradation or interaction with other cellular components. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades or is metabolized.
Propriétés
IUPAC Name |
(2-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVRPRGIYXIPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)
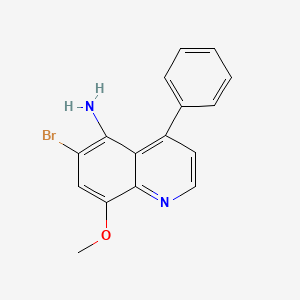
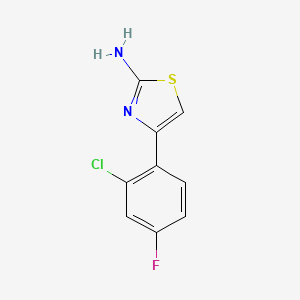
![Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3240988.png)
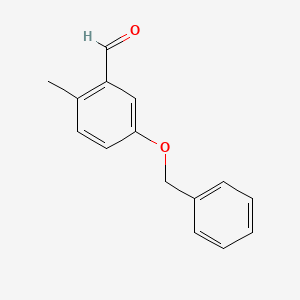
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)


